1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione
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Overview
Description
1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione typically involves the reaction of 3-methylthiophenol with isatin (1H-indole-2,3-dione) under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at moderate temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
- 1-[(4-Methylphenyl)sulfanyl]-1H-indole-2,3-dione
- 1-[(3-Methylphenyl)sulfinyl]-1H-indole-2,3-dione
Comparison: 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
CAS No. |
53888-03-2 |
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Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)19-16-13-8-3-2-7-12(13)14(17)15(16)18/h2-9H,1H3 |
InChI Key |
DQFCWBXSMUEYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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